Butylamine

Catalog No.
S589535
CAS No.
109-73-9
M.F
C4H11N
C4H11N
CH3(CH2)3NH2
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylamine

CAS Number

109-73-9

Product Name

Butylamine

IUPAC Name

butan-1-amine

Molecular Formula

C4H11N
C4H11N
CH3(CH2)3NH2

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3

InChI Key

HQABUPZFAYXKJW-UHFFFAOYSA-N

SMILES

CCCCN

solubility

Soluble (>=10 mg/ml) (NTP, 1992)
Miscible with alcohol, ether
In water, 1X10+6 mg/L (miscible) at 25 °C
1000 mg/mL at 20 °C
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)
Miscible

Synonyms

1-butylamine, n-butylamine, n-butylamine hydrobromide, n-butylamine hydrochloride, n-butylamine hydrochloride, 14C-labeled cpd

Canonical SMILES

CCCCN

The exact mass of the compound Butylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (>=10 mg/ml) (ntp, 1992)1000000 mg/l (at 20 °c)13.67 m1000 mg/ml at 20 °cmiscible with alcohol, etherin water, 1x10+6 mg/l (miscible) at 25 °c1000 mg/ml at 20 °csolubility in water: misciblesoluble in watersoluble (in ethanol)miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8029. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. It belongs to the ontological category of primary aliphatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

n-Butylamine is a four-carbon primary aliphatic amine characterized by its linear structure, moderate basicity (pKa ~10.78), and a boiling point of approximately 78 °C. As an unhindered primary amine, it serves as a highly reactive nucleophile and a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and rubber accelerators. Beyond traditional organic synthesis, its specific chain length and volatility profile make it an industrially valuable reactive solvent and a short-chain capping ligand for stabilizing colloidal nanomaterials. Its procurement value lies in its balance of unhindered reactivity, manageable volatility, and minimal steric bulk compared to its branched isomers. [1]

Substituting n-butylamine with its structural isomers (such as sec-butylamine or tert-butylamine) or its linear homologs (propylamine or pentylamine) fundamentally alters process chemistry and material performance. Branched isomers introduce significant steric hindrance at the alpha or beta carbon, which physically blocks the nitrogen lone pair, drastically reducing nucleophilic attack rates and coordination strength in metal complexes. Conversely, altering the carbon chain length impacts both thermal processability and nanoscale behavior; propylamine (BP ~48 °C) introduces severe volatility and flammability risks, while pentylamine (BP ~104 °C) complicates post-reaction solvent removal. In optoelectronic formulations, longer chains like octylamine create thick insulating barriers that severely degrade charge transport, making the specific 4-carbon linear chain of n-butylamine non-interchangeable for these applications.[1]

Nucleophilic Reactivity and Steric Unblocking

In direct condensation reactions, the unhindered primary nitrogen of n-butylamine allows for efficient nucleophilic attack. For instance, in the catalyst-free condensation with CO2 to form ureas, n-butylamine achieves approximately 30% yield under baseline conditions (180 °C, 10 MPa). In stark contrast, alpha-branched isomers such as sec-butylamine and isopropylamine exhibit severely restricted conversions due to the steric shielding of the nitrogen lone pair, which inhibits the initial nucleophilic attack. [1]

Evidence DimensionReaction yield in catalyst-free CO2 condensation
Target Compound Datan-Butylamine: ~30% yield
Comparator Or Baselinesec-Butylamine: Low/negligible conversion
Quantified DifferenceSignificant yield recovery due to the absence of alpha-carbon branching
Conditions180 °C, 10 MPa, 4 h, stainless steel reactor

Procuring the linear n-butylamine isomer is critical for maximizing yields in amide, imine, and urea syntheses where branched amines fail to react efficiently.

Charge Transport Optimization in Nanocrystal Films

As a surface-passivating ligand for colloidal nanocrystals (e.g., FAPbBr3 perovskites), n-butylamine provides a critical balance between colloidal stability and electrical conductivity. Compared to standard long-chain ligands like n-octylamine, which act as thick insulating barriers, the shorter 4-carbon chain of n-butylamine minimizes the inter-particle distance. Studies demonstrate that substituting longer chains with n-butylamine yields the highest photoluminescence quantum yield (PLQY) in specific perovskite systems and enables superior charge carrier mobilities in resulting optoelectronic devices. [1]

Evidence DimensionInter-particle insulating barrier and optoelectronic performance (PLQY)
Target Compound Datan-Butylamine (C4): Highest PLQY and enhanced charge transport
Comparator Or Baselinen-Octylamine (C8) / Oleylamine (C18): Stronger insulating effect, lower charge transport
Quantified DifferenceSubstantial increase in luminescence efficiency and carrier mobility
ConditionsColloidal nanocrystal film deposition and ligand exchange

For electronic materials procurement, n-butylamine is the optimal short-chain ligand to replace insulating long-chain amines without sacrificing colloidal stability.

Ligand Binding Affinity in Transition Metal Complexes

The linear structure of n-butylamine allows for stronger coordination to transition metal centers compared to its branched isomers. Thermodynamic studies on cobalt(III) Schiff base complexes demonstrate that the formation constants for amine donors strictly follow the trend of decreasing steric bulk. Specifically, the binding affinity ranks as n-butylamine > sec-butylamine > tert-butylamine, proving that the linear chain provides superior thermodynamic stability in metal-ligand complexation. [1]

Evidence DimensionFormation constant (binding affinity) to Co(III) complexes
Target Compound Datan-Butylamine: Highest formation constant among butyl isomers
Comparator Or Baselinesec-Butylamine and tert-Butylamine: Progressively lower formation constants
Quantified DifferenceStrict hierarchical superiority in binding affinity (n-butyl > sec-butyl > tert-butyl)
ConditionsThermodynamic binding assays in solvent media

When selecting amine ligands for homogeneous catalysis or metal extraction, n-butylamine ensures more stable complex formation than sterically hindered alternatives.

Thermal Processability and Solvent Recovery

n-Butylamine possesses a boiling point of 78 °C, which provides an optimal thermal window for liquid-phase reactions. This is highly advantageous for scale-up compared to its shorter homolog, propylamine (BP ~48 °C), which is excessively volatile and difficult to handle, and its longer homolog, pentylamine (BP ~104 °C), which requires significantly more energy and harsher vacuum conditions to remove during post-reaction solvent stripping. [1]

Evidence DimensionBoiling point and evaporation energy
Target Compound Datan-Butylamine: 78 °C
Comparator Or BaselinePropylamine (~48 °C) and Pentylamine (~104 °C)
Quantified Difference30 °C higher than propylamine (safer handling); 26 °C lower than pentylamine (easier removal)
ConditionsStandard atmospheric pressure (760 mmHg)

n-Butylamine minimizes energy costs during solvent recovery while avoiding the extreme volatility and flammability risks associated with lighter amines.

High-Yield API and Fine Chemical Synthesis

n-Butylamine is utilized as a primary amine building block for the synthesis of amides, imines, and ureas where steric hindrance from branched isomers (like sec-butylamine) depresses reaction yields. Its unhindered nitrogen lone pair ensures rapid and complete nucleophilic addition, recovering yields lost to steric blocking. [1]

Optoelectronic Nanocrystal Formulation

In the production of perovskite (e.g., FAPbBr3) or quantum dot inks for LEDs and solar cells, n-butylamine serves as a short-chain capping ligand. It replaces insulating long-chain amines (like octylamine) to maximize charge carrier mobility and photoluminescence quantum yield (PLQY) while maintaining baseline colloidal stability. [2]

Homogeneous Catalyst Design

n-Butylamine is employed as a strongly coordinating axial ligand in transition metal complexes, such as Cobalt Schiff bases. Its linear structure provides higher formation constants and more stable metal-nitrogen bonds compared to sterically hindered branched isomers. [3]

Volatile Reactive Solvent in Polymer Chemistry

Acting as both a reactant and a process solvent, n-butylamine provides a specific thermal processability window. It can be stripped via rotary evaporation at moderate temperatures (~78 °C), offering a processability advantage over heavier homologs like pentylamine which require harsher vacuum conditions. [4]

Physical Description

N-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 10 °F. Less dense (6.2 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
Liquid
Colorless liquid with a fishy ammonia-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON STANDING.
Colourless liquid, tends to yellow on standing; Ammoniacal aroma
Colorless liquid with a fishy, ammonia-like odor.

Color/Form

CLEAR, COLORLESS LIQUID

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

172.4 °F at 760 mmHg (NTP, 1992)
78 °C
77.00 to 78.00 °C. @ 760.00 mm Hg
172 °F

Flash Point

10 °F (NTP, 1992)
strong at 3-10 ppm. [ACGIH] 10 °F
30 °F (-1 °C) (Open Cup)
-12 °C (10 °F) closed cup.
-12 °C c.c.
10 °F

Heavy Atom Count

5

Vapor Density

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.5 (AIR = 1)
Relative vapor density (air = 1): 2.5
2.52

Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float
0.7327 at 25 °C/4 °C
Relative density (water = 1): 0.74
0.732-0.740
0.74

LogP

0.97
0.97 (LogP)
0.97
log Kow = 0.97
0.86

Odor

Amine odor
... Fishy, ammonia-like odor.

Odor Threshold

Odor Threshold Low: 0.08 [mmHg]
Detection odor threshold from AIHA (mean = 0.080 ppm)
Water odor threshold: 6.2 mg/L. Air odor threshold: 1.8 uL/L. Odor safety class: C. C = odor safety factor 1-26. Less than 50% of distracted persons perceive warning of TLV.
The odor of butylamine is slight at less than 1 ppm, noticeable at 2 ppm, moderately strong at 2 to 5 ppm, strong at 5 to 10 ppm, & strong & irritating at concentrations exceeding 10 ppm. ... concentrations of 10 to 25 ppm are unpleasant to intolerable for more than a few minutes.

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
Products of decomposition include carbon monoxide, carbon dioxide, hydrocarbons, and toxic oxides of nitrogen as well as toxic amine vapors. Ammonia vapors are liberated upon decomposition.

Melting Point

-58 °F (NTP, 1992)
-50 °C
-58 °F

UNII

N2QV60B4WR

Related CAS

3858-78-4 (hydrochloride)

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

72 mmHg at 68 °F (NTP, 1992)
92.9 [mmHg]
92.9 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 10.9
72 mmHg
82 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

109-73-9

Absorption Distribution and Excretion

... Recovered little ... n-butylamine in the urine after oral administration of the hydrochloride of this compound to humans ...
Amines are well absorbed from gut & respiratory tract. /Aliphatic amines/

Metabolism Metabolites

Monoamine oxidase and diamine oxidase (histaminase) occur widely in animal tissues ... it is assumed that they play an important part in "detoxication" of amines not normally present /in the body/. /Aliphatic amines/

Associated Chemicals

Butane, 1-amino, hydrochloride;3858-78-4

Wikipedia

N-Butylamine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF AMMONIA & N-BUTYL ALCOHOL AT ELEVATED TEMPERATURE AND PRESSURE IN THE PRESENCE OF A SILICA-ALUMINA CATALYST; REDUCTIVE AMINATION OF N-BUTYRALDEHYDE (NON-US PROCESS)
... By reduction of butyraldoxime ... Usually mfr by catalytic alkylation of ammonia with butyl alc: Davies et al, US patent 2,609,394 (1954 to ICI); Hindley, Fisher, US patent 2,782,237 (1957 to British Celanese); Lemon, Myerly, US patent 3,022,349 (1962 to Union Carbide); Shirley, Speranza US patent 3,128,311 (1964 to Jefferson Chem). Mfr from butyraldehyde & ammonia in presence of Raney nickel: Brimer et al, US patent 2,518,659 (1950 to Eastman Kodak).
Catalytic alkylation of ammonia with butyl alcohol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
1-Butanamine: ACTIVE
Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.

Analytic Laboratory Methods

N-BUTYLAMINE IS DETERMINED IN AIR BY GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTOR AFTER ADSORPTION ON H2SO4 TREATED SILICA GEL & DESORPTION WITH 50% METHANOL. METHOD VALIDATED OVER RANGE OF 8.09-35.5 MG/CU M AT ATM TEMP & PRESSURE OF 24 °C & 769 MM HG USING 15-L SAMPLE VOL.
TWENTY-EIGHT DIFFERENT AROMATIC & ALIPHATIC AMINES WERE SEPARATED BY TLC; 20 SOLVENT SYSTEMS WERE EXAMINED.
DETERMINATION OF PRIMARY & SECONDARY AMINES IN WINES AND SOY SAUCE BY HIGH-PERFORMANCE LIQ CHROMATOGRAPHY.
A GC analytical column, alkalized SEPABEAD GHP-1, was prepared to determine the C1-C4 aliphatic amines without interferences of water, and handy SP cartridges impregnated with phosphoric acid were used to perform trace determination of these amines in air samples. The proposed method may be useful in routine analyzing a large number of air samples in studies of air pollution. The recovery of tert-butylamine from the SP cartridge was 93.4%.
For more Analytic Laboratory Methods (Complete) data for N-BUTYLAMINE (9 total), please visit the HSDB record page.

Storage Conditions

Store in closed containers in a cool, dry, well-ventilated area.
Outside or detached storage is preferred. Separate from oxidizing materials, acids, and sources of halogens. Store in a cool, dry, well-ventilated location.

Stability Shelf Life

/n-Butylamine/ is stable in closed containers at room temperature under normal storage and handling conditions.

Dates

Last modified: 08-15-2023

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